
4,4'-(Pyridine-3,5-diyl)dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) is a chemical compound with the linear formula C19H13NO4 . It has been used as an adaptable linker for the synthesis of new coordination polymers with varying structural multiplicity, topological types, and catalytic activity in Knoevenagel condensation .
Synthesis Analysis
The synthesis of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid involves the use of this compound as an adaptable linker for the synthesis of new coordination polymers . The full description of syntheses and characterization of each of the products is provided in the Supporting Information (SI) of the referenced paper .Molecular Structure Analysis
The molecular structure of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid is complex and involves the coordination of various elements .Chemical Reactions Analysis
4,4’-(Pyridine-3,5-diyl)dibenzoic acid has been used in the assembly of a diversity of new manganese (II), cobalt (II/III), nickel (II), and copper (II) coordination polymers .Physical And Chemical Properties Analysis
This compound has a molecular weight of 319.32 and is a solid at room temperature . Its InChI Code is 1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) and its InChI key is NAHCDCCKLFXYIF-UHFFFAOYSA-N .科学的研究の応用
Coordination Polymers and Catalysis
4,4’-(Pyridine-3,5-diyl)dibenzoic acid has been employed as a versatile linker to assemble a diversity of coordination polymers (CPs) with different metal ions. These CPs exhibit intriguing structural features and have potential applications in catalysis . Notably, the following CPs have been synthesized:
These CPs were synthesized hydrothermally using metal(II) chloride precursors and different coligands (e.g., phen, bipy, H2biim, py) as crystallization mediators. Additionally, the CPs were screened for catalytic activity in the Knoevenagel condensation reaction, with the 3D MOF (4) showing the best performance .
Metal-Organic Frameworks (MOFs)
The ligand H2pdba has also been explored for constructing MOFs. For instance, a potassium 3D-MOF was successfully formed using 4,4’-(1,2,4,5-tetrazine-3,6-diyl)dibenzoic acid as a novel linker . MOFs are promising materials for gas storage, separation, and sensing applications.
Iron Detection and Carbon Dioxide Adsorption
Another related compound, 5,5’-(pyridine-3,5-diyl)diisophthalic acid (H4PyDIP), which shares structural similarities with H2pdba, has been used as a rigid bridging ligand for MOFs. H4PyDIP shows potential in iron detection and selective adsorption of carbon dioxide .
Other Applications
While less explored, pyridine-dicarboxylic acids like H2pdba continue to be investigated for their potential in various fields, including bioactive materials and sensing . Additionally, they serve as building blocks for designing novel functional coordination polymers .
作用機序
Target of Action
The primary targets of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid are metal ions, specifically manganese(II), cobalt(II/III), nickel(II), and copper(II) . These metal ions play a crucial role in the formation of coordination polymers .
Mode of Action
4,4’-(Pyridine-3,5-diyl)dibenzoic acid acts as a linker in the assembly of coordination polymers . It interacts with its targets (metal ions) to form a variety of coordination polymers . The compound’s interaction with its targets results in changes in the structural multiplicity and topological types of the coordination polymers .
Biochemical Pathways
The affected pathways involve the formation of coordination polymers . The downstream effects include the creation of new structures with varying topological types .
Result of Action
The molecular and cellular effects of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid’s action involve the formation of coordination polymers with diverse structures . These polymers have potential applications in various fields, including catalysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-3,5-diyl)dibenzoic acid. For instance, reaction parameters such as solvents, temperatures, and pH values can affect the crystallization of coordination polymers . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[5-(4-carboxyphenyl)pyridin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-17(11-20-10-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHCDCCKLFXYIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the structural significance of 4,4'-(Pyridine-3,5-diyl)dibenzoic acid in forming coordination polymers?
A1: 4,4'-(Pyridine-3,5-diyl)dibenzoic acid (H2pdba) functions as an adaptable linker in the construction of coordination polymers (CPs). [] Its structure, featuring two carboxylic acid groups and a central pyridine ring, enables it to coordinate with metal ions in various ways, leading to diverse network structures. The carboxylic acid groups can act as bridges between metal centers, while the pyridine nitrogen can further coordinate, resulting in the formation of 2D layers or 3D frameworks. The flexibility of the diphenylmethane backbone allows the molecule to adopt different conformations to accommodate the geometric requirements of different metal ions. [] This versatility makes H2pdba a valuable building block for designing novel CPs with tailored properties.
Q2: What types of coordination polymer structures have been achieved using H2pdba?
A2: H2pdba has been successfully employed in synthesizing a range of CPs with diverse dimensionalities and topologies. Researchers have reported 2D metal-organic layers and 3D metal-organic frameworks using H2pdba. For instance, a 3D MOF with a tfk topology was obtained by reacting H2pdba with copper(II) ions in the presence of 2,2′-bipyridine. [] Furthermore, using different metal ions and crystallization mediators, sql, hcb, 3,5L66, and SP 2-periodic net (6,3)Ia topologies have been achieved. [] The structural diversity highlights the adaptability of H2pdba as a linker and its potential in constructing CPs with specific applications in mind.
Q3: Has H2pdba been used to create porous coordination polymers?
A3: Yes, researchers have successfully synthesized porous coordination polymers, specifically metal-organic frameworks (MOFs), using H2pdba. [] One example is MCF-18(L3,Ni), a MOF constructed with H2pdba derivative, 2,6-di-p-carboxyphenyl-4,4′-bipyridine (H2L3), and nickel ions. This material exhibits remarkable framework flexibility, with the ability to drastically swell its volume (70–105%) and length (75–121%) upon inclusion of different guest molecules. [] This property makes MCF-18(L3,Ni) a promising material for applications like gas storage and separation.
Q4: Are there any examples of H2pdba-based coordination polymers demonstrating catalytic activity?
A4: Yes, H2pdba-based CPs have shown promise in catalysis. For example, a 3D MOF synthesized using H2pdba and copper(II) ions, in the presence of 2,2′-bipyridine, exhibited excellent catalytic activity in the Knoevenagel condensation reaction. [] This reaction, which involves the condensation of an aldehyde with a compound containing an active methylene group, is important for synthesizing various fine chemicals and pharmaceuticals. The catalyst demonstrated high product yields (up to 99%), good recyclability, and broad substrate scope. [] These findings highlight the potential of H2pdba-based CPs as heterogeneous catalysts for organic transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pentenoicacid,2-amino-5-cyano-3-methyl-,[R-(E)]-(9CI)](/img/no-structure.png)
![(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B573620.png)
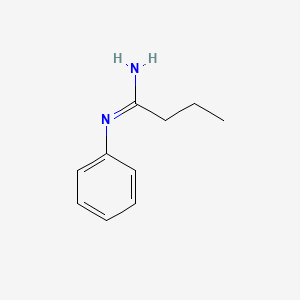
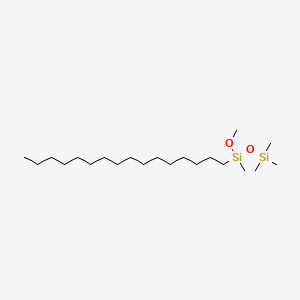

![3,6,8,10-Tetraoxatetracyclo[7.1.0.02,4.05,7]decane](/img/structure/B573624.png)
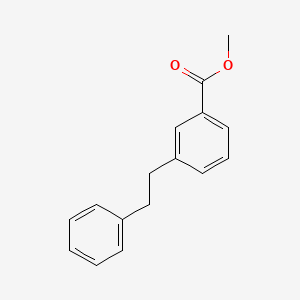
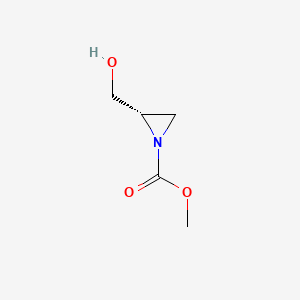
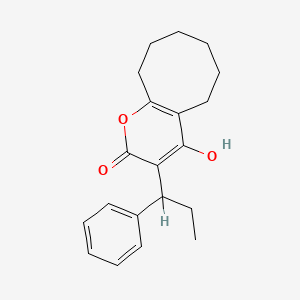
![2H-Isoxazolo[4,5-g]indazole](/img/structure/B573638.png)